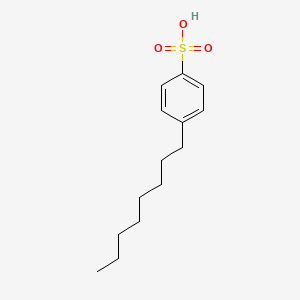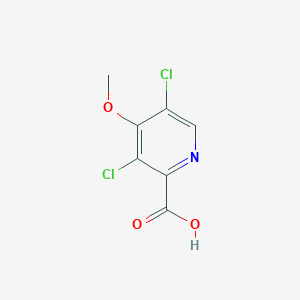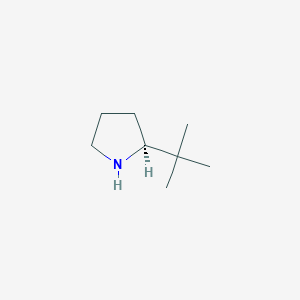
(S)-2-(tert-Butyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a tert-butyl group attached to the second carbon of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. Another approach involves the use of chiral auxiliaries in the synthesis process to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
(S)-2-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the pyrrolidine ring.
Substitution: The tert-butyl group and other substituents on the pyrrolidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of substituted pyrrolidine compounds.
科学的研究の応用
(S)-2-(tert-Butyl)pyrrolidine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, often through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s chiral nature allows it to interact selectively with enantioselective proteins, influencing its biological activity and efficacy.
類似化合物との比較
Similar Compounds
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine
Uniqueness
(S)-2-(tert-Butyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features differentiate it from other pyrrolidine derivatives and influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
(2S)-2-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
IQJZUYFOSMJZSV-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CCCN1 |
正規SMILES |
CC(C)(C)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)
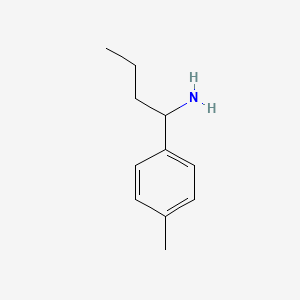
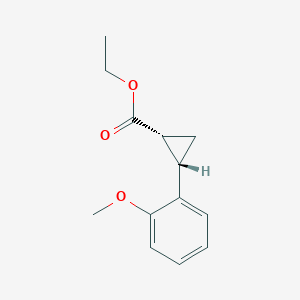
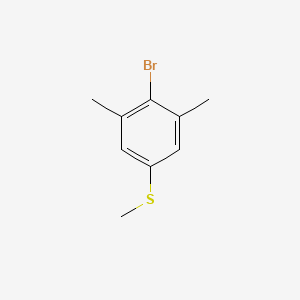
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
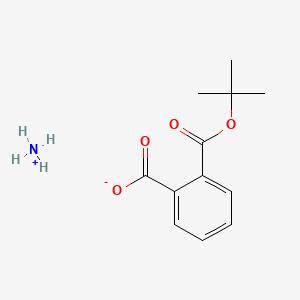
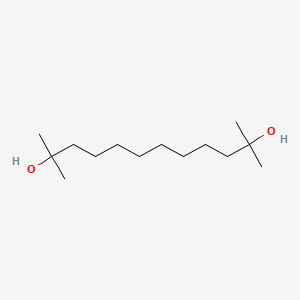

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
